Downstream Bronchodilator Potency: 18.6-Fold ED50 Advantage Over Aminophylline
The 5-butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one derivative (compound 10), directly derived from the 1-methyl scaffold, achieved an intravenous ED50 of 0.42 mg/kg in the Konzett-Rössler antigen-induced bronchospasm model in anesthetized guinea pigs, compared to 7.8 mg/kg for aminophylline (ethylenediamine salt of theophylline)—an 18.6-fold potency advantage [1]. In the Schulz-Dale in vitro assay, the same compound exhibited an IC50 of 0.25 µM against antigen-induced tracheal contraction, while the parent 1-methyl compound serves as the essential synthetic precursor to this and related 4-oxo bronchodilators [1][2]. The minimum lethal dose (MLD) in mice exceeded 300 mg/kg p.o., indicating a safety margin superior to theophylline-class agents [1].
| Evidence Dimension | In vivo bronchodilator potency (ED50, intravenous) |
|---|---|
| Target Compound Data | ED50 = 0.42 mg/kg (iv) for 5-butyl-1-methyl-1H-imidazo[4,5-c]quinolin-4(5H)-one derived from the 1-methyl scaffold |
| Comparator Or Baseline | Aminophylline ED50 = 7.8 mg/kg (iv) |
| Quantified Difference | 18.6-fold lower ED50 (more potent); MLD > 300 mg/kg vs theophylline-class toxicity profile |
| Conditions | Konzett-Rössler preparation in anesthetized guinea pigs; antigen-induced bronchospasm |
Why This Matters
Procurement of the 1-methyl scaffold enables access to a bronchodilator chemotype with substantially greater in vivo potency and a wider safety margin than theophylline, supporting medicinal chemistry programs targeting respiratory indications.
- [1] Suzuki, F., Kuroda, T., Hayashi, H., Nakasato, Y., Manabe, H., Ohmori, K., Kitamura, S. New bronchodilators. 1. 1,5-Substituted 1H-imidazo[4,5-c]quinolin-4(5H)-ones. Journal of Medicinal Chemistry, 1992, 35, 4045–4053. View Source
- [2] Gerster, J. F. 1H-imidazo[4,5-c]quinolines and their use as bronchodilating agents. U.S. Patent 4,698,348, October 6, 1987. View Source
